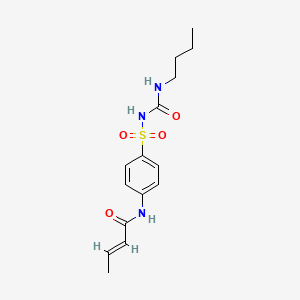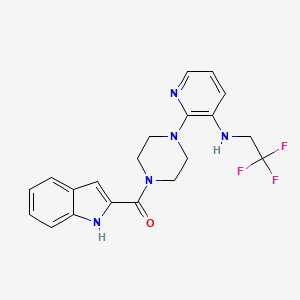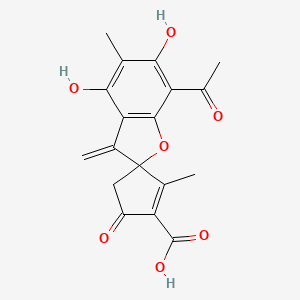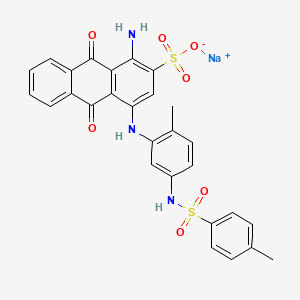
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate is a complex organic compound with the molecular formula C28H22N3NaO7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate typically involves multiple steps, starting from anthraquinone derivatives. The process includes sulfonation, amination, and coupling reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or acids/bases.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate involves its interaction with cellular components, leading to various biological effects. It targets specific molecular pathways, including those involved in oxidative stress and inflammation. The compound’s ability to intercalate with DNA and inhibit certain enzymes is also under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-amino-4-(phenylamino)anthraquinone: Another anthraquinone derivative with similar dye properties.
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)-9,10-dioxo-, monosodium salt: A closely related compound with slight structural variations.
Uniqueness
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate stands out due to its specific sulfonylamino and methylphenyl substitutions, which enhance its solubility and color properties, making it highly valuable in industrial applications .
Propiedades
Número CAS |
84057-97-6 |
|---|---|
Fórmula molecular |
C28H22N3NaO7S2 |
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[2-methyl-5-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H23N3O7S2.Na/c1-15-7-11-18(12-8-15)39(34,35)31-17-10-9-16(2)21(13-17)30-22-14-23(40(36,37)38)26(29)25-24(22)27(32)19-5-3-4-6-20(19)28(25)33;/h3-14,30-31H,29H2,1-2H3,(H,36,37,38);/q;+1/p-1 |
Clave InChI |
HUVRATWEFXEASA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

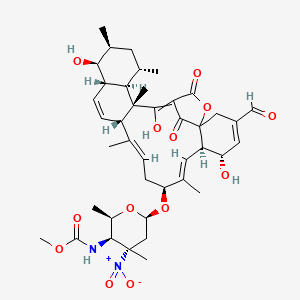
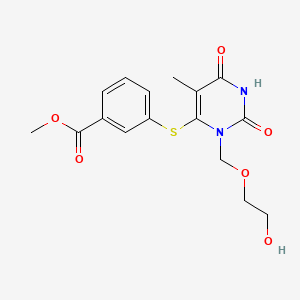
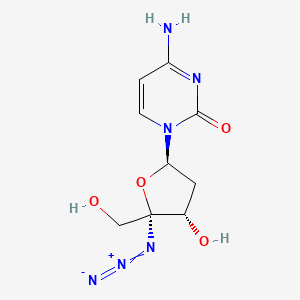
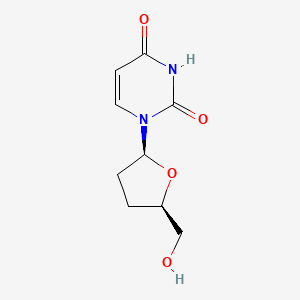
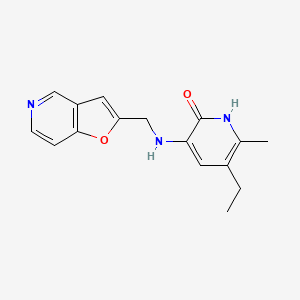
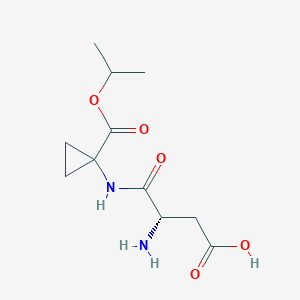
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
